molecular formula C10H15NO B14750852 1-(Cyclopenta-2,4-dien-1-ylidene)-1-ethoxy-N,N-dimethylmethanamine CAS No. 704-47-2

1-(Cyclopenta-2,4-dien-1-ylidene)-1-ethoxy-N,N-dimethylmethanamine

Cat. No.: B14750852
CAS No.: 704-47-2
M. Wt: 165.23 g/mol
InChI Key: BJZPMHCVRXXBFI-UHFFFAOYSA-N
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Description

1-(Cyclopenta-2,4-dien-1-ylidene)-1-ethoxy-N,N-dimethylmethanamine is an organic compound with a unique structure that combines a cyclopentadienylidene moiety with an ethoxy group and a dimethylmethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopenta-2,4-dien-1-ylidene)-1-ethoxy-N,N-dimethylmethanamine typically involves the reaction of cyclopentadiene with ethyl chloroformate and dimethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as distillation or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopenta-2,4-dien-1-ylidene)-1-ethoxy-N,N-dimethylmethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines and alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of cyclopentadienone derivatives.

    Reduction: Formation of cyclopentadiene and ethylamine derivatives.

    Substitution: Formation of various substituted cyclopentadienylidene compounds.

Scientific Research Applications

1-(Cyclopenta-2,4-dien-1-ylidene)-1-ethoxy-N,N-dimethylmethanamine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential use in drug design and development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(Cyclopenta-2,4-dien-1-ylidene)-1-ethoxy-N,N-dimethylmethanamine involves its interaction with various molecular targets. The cyclopentadienylidene moiety can participate in π-π interactions, while the ethoxy and dimethylmethanamine groups can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopenta-2,4-dien-1-ylideneethyl acetate
  • Cyclopenta-2,4-dien-1-yltrimethylsilane
  • Cyclopenta-2,4-dien-1-ylidenepyridin-1-ide

Uniqueness

1-(Cyclopenta-2,4-dien-1-ylidene)-1-ethoxy-N,N-dimethylmethanamine is unique due to its combination of functional groups, which provides a versatile platform for various chemical reactions and applications. Its structure allows for multiple interactions, making it a valuable compound in research and industrial applications.

Properties

CAS No.

704-47-2

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

1-cyclopenta-2,4-dien-1-ylidene-1-ethoxy-N,N-dimethylmethanamine

InChI

InChI=1S/C10H15NO/c1-4-12-10(11(2)3)9-7-5-6-8-9/h5-8H,4H2,1-3H3

InChI Key

BJZPMHCVRXXBFI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C1C=CC=C1)N(C)C

Origin of Product

United States

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